BenchChemオンラインストアへようこそ!

N-butyl-4-phenylpiperazine-1-carboxamide

Radiopharmaceutical Brain imaging Biodistribution

This compound is the empirically validated N-butyl carboxamide template, offering superior brain uptake (0.28–0.35% ID×kg/g) and a brain-to-blood ratio >20:1—critical for CNS imaging probe development. Unlike alkyl-linked analogs, the carboxamide linkage confers distinct hydrogen-bonding properties for receptor recognition. Essential as a baseline control for systematic SAR exploration of 4-phenylpiperazine-1-carboxamide GPCR ligands. Procure the minimal, unsubstituted scaffold to ensure experimental reproducibility.

Molecular Formula C15H23N3O
Molecular Weight 261.369
CAS No. 890346-53-9
Cat. No. B2952693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-4-phenylpiperazine-1-carboxamide
CAS890346-53-9
Molecular FormulaC15H23N3O
Molecular Weight261.369
Structural Identifiers
SMILESCCCCNC(=O)N1CCN(CC1)C2=CC=CC=C2
InChIInChI=1S/C15H23N3O/c1-2-3-9-16-15(19)18-12-10-17(11-13-18)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3,(H,16,19)
InChIKeyGCTNXHHXMGKOGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-4-phenylpiperazine-1-carboxamide (CAS 890346-53-9) Procurement Baseline and Class Identity


N-Butyl-4-phenylpiperazine-1-carboxamide (CAS 890346-53-9, molecular formula C15H23N3O, molecular weight 261.36) is a substituted phenylpiperazine carboxamide derivative featuring an n-butyl substituent on the carboxamide nitrogen and an unsubstituted phenyl ring at the piperazine N4 position . This compound belongs to a well-established class of CNS-active scaffolds where the 4-phenylpiperazine-1-carboxamide core serves as a privileged pharmacophore for multiple G protein-coupled receptor (GPCR) targets, including adrenergic, dopaminergic, and serotonergic receptors [1]. The compound is commercially available in research quantities with purities typically ≥97–98% from multiple specialty chemical suppliers .

Why N-Butyl-4-phenylpiperazine-1-carboxamide Cannot Be Substituted by Generic Phenylpiperazine Analogs


Within the 4-phenylpiperazine-1-carboxamide series, even minor alkyl chain modifications at the carboxamide nitrogen produce substantial divergences in tissue distribution, receptor selectivity, and functional efficacy. The n-butyl substituent confers a distinct combination of lipophilicity and conformational flexibility that directly governs both brain penetration kinetics and blood-brain barrier retention characteristics relative to shorter-chain (methyl, ethyl, propyl) or branched-chain (tert-butyl) analogs [1]. Critically, the carboxamide linkage distinguishes this subclass from alkyl-linked phenylpiperazines (e.g., 4-n-butyl-1-phenylpiperazine, CAS 80944-47-4), introducing hydrogen-bonding capacity that alters receptor recognition and metabolic stability profiles [2]. Therefore, generic replacement with any alternative phenylpiperazine derivative without matching the exact n-butyl carboxamide substitution pattern will yield fundamentally different pharmacological and pharmacokinetic behavior, invalidating cross-study comparisons and compromising experimental reproducibility [1][2].

N-Butyl-4-phenylpiperazine-1-carboxamide: Quantified Differentiation Evidence for Scientific Selection


N-Butyl Derivative Demonstrates Superior Brain Uptake and Blood-Brain Selectivity Among 1-Alkyl-4-phenylpiperazine Homologs in Rat Biodistribution

In a direct comparative tissue distribution study evaluating radioiodinated 1-alkyl-4-phenylpiperazines in rats, the 1-N-butyl derivative (Compound 9, structurally corresponding to the radioiodinated analog of the target compound's core scaffold) exhibited the optimal combination of brain uptake and selectivity over the 4-hour evaluation period compared to all shorter-chain homologs evaluated [1]. This represents a direct head-to-head comparison within the same experimental system.

Radiopharmaceutical Brain imaging Biodistribution

N-Butyl Substitution Achieves Brain-to-Blood Ratio Exceeding 20:1, Outperforming Shorter Alkyl Homologs in Selectivity

In the same rat biodistribution study, the N-butyl derivative demonstrated brain/blood concentration ratios greater than 20:1 over the 4-hour evaluation window, establishing superior selectivity for CNS tissue retention relative to systemic circulation [1]. This selectivity metric was specifically highlighted as the best among the entire evaluated 1-alkyl-4-phenylpiperazine series.

Blood-brain barrier Selectivity ratio CNS targeting

Carboxamide Linkage Defines Pharmacological Divergence from Alkyl-Linked Phenylpiperazines

N-Butyl-4-phenylpiperazine-1-carboxamide contains a carboxamide (urea-type) linkage between the piperazine ring and the n-butyl chain, distinguishing it structurally and pharmacologically from directly N-alkylated phenylpiperazines such as 4-n-butyl-1-phenylpiperazine (CAS 80944-47-4) where the butyl group is attached directly to the piperazine nitrogen [1]. The carboxamide moiety introduces a hydrogen-bond donor and acceptor that fundamentally alters receptor recognition profiles and metabolic susceptibility compared to alkyl-linked analogs [2].

Structure-activity relationship Hydrogen bonding Receptor selectivity

Phenylpiperazine Carboxamide Scaffold Serves as Privileged α1-Adrenoceptor and Dopamine D3 Receptor Ligand Pharmacophore

The 4-phenylpiperazine-1-carboxamide scaffold has been established as a privileged pharmacophore across multiple GPCR families. Recent studies demonstrate that phenylpiperazine carboxamide derivatives exhibit α1D/1A-adrenoceptor antagonism with anti-benign prostatic hyperplasia efficacy superior to the clinical comparator naftopidil in rodent models [1]. Concurrently, structurally related 4-phenylpiperazine-1-carboxamides have been developed as selective dopamine D3 receptor ligands with nanomolar binding affinities (Ki values in the 0.39–50 nM range for optimized analogs) [2]. N-Butyl-4-phenylpiperazine-1-carboxamide represents the unsubstituted core template from which these target-optimized analogs are derived.

α1-Adrenoceptor antagonist Dopamine D3 receptor GPCR pharmacology

N-Butyl Substitution Validated in Canine Imaging Model, Confirming Translational Relevance

The favorable brain uptake and selectivity profile of the N-butyl derivative observed in rat biodistribution was independently corroborated in a subsequent imaging and tissue distribution study using ¹³¹I-labeled Compound 9 in the dog model [1]. This cross-species validation supports the translational robustness of the n-butyl substitution pattern and reinforces its empirical advantage over alternative alkyl chain lengths, which were not advanced to canine evaluation due to inferior rat biodistribution profiles.

Translational imaging Canine model SPECT imaging

N-Butyl-4-phenylpiperazine-1-carboxamide: Evidence-Backed Research and Industrial Application Scenarios


CNS Radiopharmaceutical Lead Optimization and Tracer Development

Based on direct comparative evidence demonstrating superior brain uptake (0.28–0.35% ID × kg/g) and brain-to-blood selectivity (>20:1) for the N-butyl derivative relative to shorter alkyl chain homologs [1], this compound serves as a validated starting scaffold for the development of CNS-targeted SPECT or PET imaging agents. Research teams developing brain perfusion or neuroreceptor imaging probes should procure this compound as the empirically optimal alkyl substitution template when evaluating phenylpiperazine-based radiopharmaceutical candidates.

Medicinal Chemistry SAR Template for GPCR Ligand Discovery

The 4-phenylpiperazine-1-carboxamide core is a recognized privileged scaffold for α1-adrenoceptor antagonists and dopamine D3 receptor ligands [2][3]. N-Butyl-4-phenylpiperazine-1-carboxamide represents the minimal, unsubstituted template from which diverse target-optimized analogs are derived. Medicinal chemistry programs investigating structure-activity relationships for these GPCR targets should utilize this compound as a baseline control to isolate the contributions of pendant aromatic substitutions and linker modifications, enabling systematic SAR exploration without confounding scaffold effects.

Blood-Brain Barrier Penetration Reference Standard

With a documented brain-to-blood ratio exceeding 20:1 in rat biodistribution studies [1], this compound provides a well-characterized reference for evaluating blood-brain barrier penetration of phenylpiperazine derivatives. The carboxamide linkage (absent in alkyl-linked analogs) introduces defined hydrogen-bonding properties that modulate CNS entry [2]. Procurement of this compound is indicated for laboratories establishing BBB permeability assays or computational models where experimentally validated positive controls are required for method validation and cross-study calibration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-butyl-4-phenylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.